Bienvenue dans la boutique en ligne BenchChem!

Aceclofenac-d4,13C2 (major)

LC-MS/MS Selected Reaction Monitoring Isotopic cross-talk

Aceclofenac-d4,13C2 (major) is a dual stable isotope-labeled internal standard (+6 Da mass shift) designed to overcome chlorine isotope cross-talk and chromatographic shift in LC-MS/MS. The ¹³C₂/²H₄ labeling ensures precise co-elution and complete resolution from the parent drug's natural isotope envelope, delivering accuracy for ANDA/DMF submissions, pharmacokinetic studies, and QC testing. Available with certified purity—request a quote today for bulk or custom packaging.

Molecular Formula C16H13Cl2NO4
Molecular Weight 360.192
CAS No. 1795019-63-4
Cat. No. B586773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAceclofenac-d4,13C2 (major)
CAS1795019-63-4
Synonyms2-[(2,6-Dichlorophenyl)-amino]benzeneacetic Acid Carboxymethyl-d4,13C2 Ester;  Glycolic Acid [o-(2,6-Dichloroanilino)phenyl]acetate-d4,13C2 Ester;  PR-82/3-d4,13C2;  Airtal-d4,13C2;  Aceclofar-d4,13C2;  Falcol-d4,13C2;  Gerbin-d4,13C2;  Preservex-d4,13C2;  T
Molecular FormulaC16H13Cl2NO4
Molecular Weight360.192
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)OCC(=O)O)NC2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C16H13Cl2NO4/c17-11-5-3-6-12(18)16(11)19-13-7-2-1-4-10(13)8-15(22)23-9-14(20)21/h1-7,19H,8-9H2,(H,20,21)/i1D,2D,4D,7D,9+1,14+1
InChIKeyMNIPYSSQXLZQLJ-UVMBEDSSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aceclofenac-d4,13C2 (Major) – A Dual-Labeled Stable Isotope Internal Standard for NSAID Bioanalysis


Aceclofenac-d4,13C2 (major) [CAS 1795019-63-4] is a dual stable isotope-labeled analog of the nonsteroidal anti-inflammatory drug (NSAID) aceclofenac, incorporating four deuterium (²H) atoms and two carbon-13 (¹³C) atoms into its molecular structure . The compound has a molecular weight of 360.19 Da and the molecular formula C₁₄¹³C₂H₉D₄Cl₂NO₄, corresponding to a net mass shift of +6 Da relative to unlabeled aceclofenac (354.19 Da) . It is supplied as a reference standard with certified purity typically ≥95% and is intended exclusively for use as an internal standard (IS) in liquid chromatography–tandem mass spectrometry (LC-MS/MS) quantitative bioanalysis, pharmacokinetic studies, and ANDA/DMF regulatory submissions [1].

Why Aceclofenac-d4,13C2 (Major) Cannot Be Replaced by Aceclofenac-d4 or Aceclofenac-13C2 Alone


Generic substitution of Aceclofenac-d4,13C2 with singly-labeled analogs (e.g., aceclofenac-d4 or aceclofenac-13C2) or structural analog internal standards (e.g., flufenamic acid) introduces distinct and quantifiable analytical risks. Aceclofenac contains two chlorine atoms, generating significant natural isotopic M+2 and M+4 peaks that can spectrally overlap with a singly-labeled IS, causing cross-talk in selected reaction monitoring (SRM) [1]. Deuterium-only labels are additionally subject to a chromatographic isotope effect that causes retention time divergence from the target analyte, degrading matrix effect compensation in electrospray ionization [2]. The dual ¹³C₂/²H₄ design of Aceclofenac-d4,13C2 simultaneously addresses both issues—the ¹³C atoms ensure near-identical chromatographic behavior while the combined +6 Da mass shift moves the IS signal completely clear of the natural isotope envelope of the parent drug .

Aceclofenac-d4,13C2 (Major) – Quantitative Differentiation Evidence Against Closest Internal Standard Alternatives


Mass Shift Advantage: +6 Da Clears the Natural Isotopic Envelope of a Dichlorinated Analyte

Aceclofenac-d4,13C2 (major) provides a total mass shift of +6 Da relative to unlabeled aceclofenac (Δm = 6), compared to only +4 Da for aceclofenac-d4 and +2 Da for aceclofenac-13C2 . Aceclofenac contains two chlorine atoms (³⁵Cl/³⁷Cl natural abundance ~3:1), producing a complex isotopic distribution with prominent M+2 (~66% relative abundance) and M+4 (~11% relative abundance) peaks [1]. An aceclofenac-d4 internal standard (M = 358.21 Da) would have its monoisotopic peak overlapping with the M+4 peak of the unlabeled analyte (nominal M+4 = 358.19 Da), creating a direct cross-talk channel. The +6 Da shift of the dual-labeled compound (M = 360.19 Da) places the IS signal beyond the natural isotopic envelope, eliminating this spectral overlap .

LC-MS/MS Selected Reaction Monitoring Isotopic cross-talk Chlorine isotope pattern

Chromatographic Co-Elution: ¹³C Labeling Mitigates Deuterium-Induced Retention Time Shifts

Deuterium-only labeled internal standards are known to elute measurably earlier than their protium analogs in reversed-phase liquid chromatography due to the shorter C–²H bond length and lower polarizability of deuterium versus hydrogen, a phenomenon documented across multiple compound classes [1]. This chromatographic separation exposes the IS and analyte to different regions of the solvent gradient and different matrix interferences, causing quantitative bias. Aceclofenac-d4,13C2 (major) incorporates two ¹³C atoms in addition to four deuterium atoms. ¹³C labeling produces virtually no chromatographic isotope effect—¹³C-labeled compounds co-elute precisely with their ¹²C counterparts [2]. The ¹³C₂ component anchors the dual-labeled IS to the analyte retention time while the ²H₄ component provides the necessary mass shift, yielding superior matrix effect compensation compared to aceclofenac-d4 alone.

LC-MS/MS Isotope effect Matrix effect Stable isotope dilution

Isotopic Purity and Regulatory Compliance: Certified Major Isotopologue for Quantitative Bioanalysis

Supplier technical specifications for Aceclofenac-d4,13C2 (major) indicate a certified chemical purity of ≥95% and the 'major' designation confirms this compound is the predominant isotopologue in the labeled product [1]. In comparison, structural analog internal standards (e.g., flufenamic acid, used in published aceclofenac LC-MS/MS methods) lack chemical identity with the analyte, introducing differential recovery and ionization efficiency that must be separately validated [2]. The dual-label design also reduces the required IS spiking concentration compared to singly-labeled analogs because the +6 Da signal is well-resolved from both the analyte peak and any minor isotopic impurities, thereby minimizing detector saturation while maintaining adequate signal-to-noise ratio for low-level quantification.

Bioanalytical method validation ANDA Isotopic abundance Reference standard

Aceclofenac-d4,13C2 (Major) – High-Impact Application Scenarios for Scientific Procurement


Regulatory Bioanalytical Method Validation for ANDA/DMF Submissions

For ANDA and DMF submissions requiring aceclofenac quantification in human plasma per ICH M10 guidelines, Aceclofenac-d4,13C2 (major) serves as the preferred SIL-IS. Its +6 Da mass shift eliminates spectral cross-talk from the parent drug's natural chlorine isotope envelope, a known source of positive bias in SRM assays . The ¹³C label ensures co-elution with the analyte, satisfying the regulatory expectation that the IS tracks analyte recovery and ionization throughout the entire analytical run [1].

Pharmacokinetic and Bioequivalence Studies of Aceclofenac Formulations

In pharmacokinetic studies measuring Cmax, AUC, and t½ of aceclofenac after oral administration of 100 mg immediate-release tablets, precise quantification across a wide dynamic range (e.g., 2–10,000 ng/mL) is essential . Aceclofenac-d4,13C2 (major) provides identical extraction recovery and ionization efficiency to the analyte, enabling accurate concentration determination even at the lower limit of quantification where matrix effects are most severe [1].

Metabolite Profiling and Metabolic Stability Studies Using High-Resolution Mass Spectrometry

When simultaneously monitoring aceclofenac and its major metabolites (diclofenac, 4′-OH-aceclofenac, 4′-OH-diclofenac) by HRMS, the +6 Da mass shift of Aceclofenac-d4,13C2 ensures that the IS signal remains well-separated from the isotopic fine structure of all four analytes, each of which may contain two chlorine atoms . This facilitates unambiguous peak assignment and reliable quantification in complex biological matrices such as hepatocyte incubations or microsomal stability assays.

Quality Control Release Testing in Pharmaceutical Manufacturing

For QC laboratories performing aceclofenac API potency and purity testing by LC-MS, Aceclofenac-d4,13C2 (major) provides a traceable reference standard for isotope dilution mass spectrometry. Its dual-label design reduces the risk of false compliance results caused by co-eluting impurities or degradation products that share nominal mass with a singly-labeled IS .

Quote Request

Request a Quote for Aceclofenac-d4,13C2 (major)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.